Cas no 31855-14-8 (Dimethyl sulfate;1-ethenylimidazole)

Dimethyl sulfate;1-ethenylimidazole 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer
- 1-ethenyl-1(or 3)-methyl-1H-Imidazolium methyl sulfate (1:1) homopolymer
- 1-Ethenyl-1(or3)-methyl-1H-Imidazoliummethylsulfate(1:1)homopolymer
- Dimethyl sulfate;1-ethenylimidazole
-
- インチ: 1S/C5H6N2.C2H6O4S/c1-2-7-4-3-6-5-7;1-5-7(3,4)6-2/h2-5H,1H2;1-2H3
- InChIKey: DLWIAOULKOQRHQ-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(OC)OC.N1(C=C)C=NC=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 178
- トポロジー分子極性表面積: 78.8
Dimethyl sulfate;1-ethenylimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | A011420844-1kg |
31855-14-8 | N/A | 1kg |
¥1250 | 2025-03-24 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_1420844-1kg |
1-Ethenyl-1(or3)-methyl-1H-Imidazolium methyl sulfate (1:1) homopolymer |
31855-14-8 | nan | 1kg |
¥1250.00 | 2025-03-24 | |
BAI LING WEI Technology Co., Ltd. | 1420844-1KG |
1-Ethenyl-1(or3)-methyl-1H-Imidazolium methyl sulfate (1:1) homopolymer |
31855-14-8 | 1KG |
¥ 1250 | 2022-04-25 |
Dimethyl sulfate;1-ethenylimidazole 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
Dimethyl sulfate;1-ethenylimidazoleに関する追加情報
Dimethyl Sulfate; 1-Ethenylimidazole: An Overview of Their Properties and Applications
Dimethyl sulfate (CAS No. 77-78-1) and 1-ethenylimidazole (CAS No. 31855-14-8) are two significant compounds in the field of chemical and pharmaceutical research. This article aims to provide a comprehensive overview of their properties, applications, and recent advancements in their use.
Dimethyl sulfate is a well-known alkylating agent with a molecular formula of C2H6O4S. It is a colorless, highly reactive liquid that is widely used in organic synthesis, particularly in the preparation of various organic compounds through methylation reactions. Despite its reactivity, dimethyl sulfate has found applications in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. Recent studies have explored its role in the synthesis of novel compounds with potential therapeutic applications, such as anticancer agents and antiviral drugs.
1-Ethenylimidazole, on the other hand, is an organic compound with a molecular formula of C5H6N2. It is a versatile building block in organic synthesis and has gained attention for its potential in the development of new pharmaceuticals. The imidazole ring is a key structural motif in many biologically active molecules, including histamine receptors and metalloenzymes. Recent research has focused on the use of 1-ethenylimidazole in the synthesis of imidazole-based ligands for metal complexes, which have shown promise in catalytic processes and as potential drug candidates.
In the realm of pharmaceutical research, both dimethyl sulfate and 1-ethenylimidazole have been studied for their roles in drug discovery and development. For instance, dimethyl sulfate-mediated methylation reactions have been utilized to modify the structure of natural products, leading to the discovery of new bioactive compounds. Similarly, 1-ethenylimidazole-derived ligands have been explored for their ability to enhance the selectivity and potency of metal-based drugs.
The chemical properties of these compounds are crucial for their applications. Dimethyl sulfate, being a strong alkylating agent, can react with various nucleophiles to form methylated products. This property makes it an essential reagent in synthetic chemistry for introducing methyl groups into complex molecules. However, its high reactivity also necessitates careful handling to ensure safety and efficiency in laboratory settings.
1-Ethenylimidazole, with its unique combination of an imidazole ring and an ethylene group, offers multiple reaction sites for synthetic transformations. The imidazole ring can participate in coordination chemistry with metal ions, while the ethylene group can undergo various addition reactions. This dual functionality makes 1-ethenylimidazole a valuable intermediate in the synthesis of complex organic molecules.
In recent years, there has been significant progress in understanding the biological activities of compounds derived from these two reagents. For example, studies have shown that certain methylation products obtained using dimethyl sulfate exhibit potent antitumor activity by interfering with DNA replication and repair mechanisms. Similarly, imidazole-based ligands derived from 1-ethenylimidazole have demonstrated promising results as inhibitors of metalloenzymes involved in various diseases.
The environmental impact of these compounds is also an important consideration. Both dimethyl sulfate and 1-ethenylimidazole
In conclusion, both dimethyl sulfate1-ethenylimidazole
31855-14-8 (Dimethyl sulfate;1-ethenylimidazole) 関連製品
- 1185403-96-6(N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine)
- 2138201-28-0(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-4-yl)propane-1,3-dione)
- 77133-26-7(methyl 5-chloro-4-formylthiophene-2-carboxylate)
- 952959-27-2(4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid)
- 7696-51-7(2-(propan-2-yl)-1H-pyrrole)
- 138887-02-2(1-Naphthalenecarbonitrile, 2-bromo-)
- 2229663-03-8(tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate)
- 46817-91-8(2-(2-Ethoxyphenoxy)methylmorpholine)
- 2098065-30-4(4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine)
- 2025755-05-7(5-methyl-1-(1-methyl-1H-imidazol-5-yl)methyl-1H-pyrazol-3-amine)



